3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole
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Overview
Description
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 3,4-dimethoxyphenyl group attached to the isoxazole ring
Scientific Research Applications
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential as corrosion inhibitors .
Mode of Action
Related compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, have been shown to interact with their targets (such as copper) through chemical adsorption . This interaction forms a protective layer on the target surface, which inhibits corrosion .
Biochemical Pathways
The formation of self-assembled monolayers (sams) is a common process involving similar compounds . In this process, the compound forms a monolayer on a surface, altering its properties .
Result of Action
Similar compounds have been shown to form a protective layer on surfaces, which can inhibit corrosion . This suggests that 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole may have similar effects.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the formation of a protective layer by similar compounds has been shown to occur at elevated temperatures and in the presence of protons . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Isoxazolidines from the reduction of the isoxazole ring.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3,4-dimethoxypyridine: Similar in structure but contains a pyridine ring instead of an isoxazole ring.
3,4-Dimethoxyphenyl isothiocyanate: Contains the same 3,4-dimethoxyphenyl group but has an isothiocyanate functional group instead of a chloromethyl group.
3,4-Dimethoxycinnamic acid: Contains the 3,4-dimethoxyphenyl group but has a cinnamic acid moiety instead of an isoxazole ring.
Uniqueness
3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is unique due to the combination of its isoxazole ring, chloromethyl group, and 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKUCDQSYROPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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